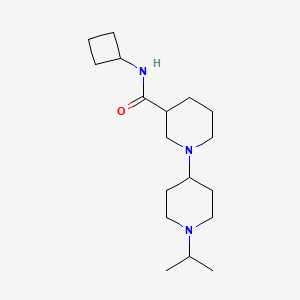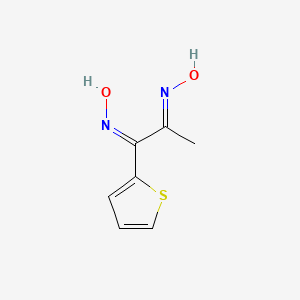![molecular formula C14H21N3O B6140233 N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea (CPEU) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of urea derivatives, which are widely used in various fields such as medicine, agriculture, and industry. CPEU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and differentiation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to have anti-inflammatory and antiviral properties. In addition, N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea. One area of interest is the development of new cancer treatments based on N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea. Another area of interest is the investigation of the neuroprotective effects of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea, which could have potential applications in the treatment of neurodegenerative diseases. Further research is also needed to better understand the mechanism of action of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea and its long-term effects on human health.
Méthodes De Synthèse
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea can be synthesized through various methods, including the reaction of cyclohexylisocyanate with 4-pyridin-1-yl-ethanamine in the presence of a catalyst. The reaction results in the formation of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(12-7-9-15-10-8-12)16-14(18)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXITJBFDNTQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(pyridin-4-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(phenylthio)acetamide](/img/structure/B6140162.png)
![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)


![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)
![tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)